molecular formula C12H14N4O3S3 B5502508 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5502508
M. Wt: 358.5 g/mol
InChI Key: DAWHQTQMRILQGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of substituted thiosemicarbazide or thiohydrazide in the presence of a metal catalyst such as manganese(II) nitrate, leading to the formation of thiadiazole derivatives. For example, compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized through cyclization in the presence of manganese(II) catalysts, demonstrating the general pathway for thiadiazole synthesis which could be similar to our compound of interest (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is confirmed using various analytical techniques such as IR, NMR, and X-ray crystallography. The structure is characterized by intramolecular as well as intermolecular hydrogen bonding, contributing to its stability and biological activity. The geometrical parameters obtained from DFT studies can be compared with X-ray data for precise structure elucidation (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including oxidative dimerization, which could be relevant for modifying or enhancing the properties of the target compound. For instance, oxidative dimerization of thioamides can produce 3,5-disubstituted 1,2,4-thiadiazoles, suggesting potential pathways for chemical modifications of thiadiazole-based compounds (Yajima, Yamaguchi, & Mizuno, 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of different substituents can alter these properties significantly, affecting their application and functionality.

Chemical Properties Analysis

Thiadiazole compounds exhibit a range of chemical properties due to their diverse functional groups. These properties include reactivity towards electrophiles and nucleophiles, potential for hydrogen bonding, and the ability to form stable complexes with metals, which can be utilized in various chemical reactions and applications.

References:

Scientific Research Applications

Synthetic MethodologiesResearch has focused on the synthesis of thiadiazole derivatives due to their significance in medicinal chemistry and material science. Takikawa et al. (1985) described convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the versatility of thiadiazole scaffolds in organic synthesis (Takikawa, Y., Shimada, K., Sato, K., Sato, S., & Takizawa, S., 1985). This foundational work provides insights into the chemical properties and reactivity of thiadiazole derivatives, including "N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide."

Biological Activities

The biological activities of thiadiazole derivatives have been extensively studied. Tiwari et al. (2017) conducted a study on microwave-assisted synthesis of thiadiazole derivatives, evaluating their anticancer activity. This research demonstrated the potential of thiadiazole derivatives as anticancer agents, showing promising results against several human cancer cell lines (Tiwari, S. V., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D. K., & Nikalje, A. P., 2017). Such studies underscore the importance of "this compound" in the development of new therapeutic agents.

Material Science Applications

In material science, thiadiazole derivatives have been utilized for their electronic and photophysical properties. Ming et al. (2015) explored the use of chalcogenodiazolo[3,4-c]pyridine-based polymers, demonstrating their potential in green and near-infrared electrochromics. This study illustrates the versatility of thiadiazole derivatives in creating materials with novel optical and electronic properties (Ming, S., Zhen, S., Liu, X.-M., Lin, K., Liu, H., Zhao, Y., Lu, B., & Xu, J., 2015).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S3/c1-8-14-15-12(21-8)13-11(17)10-6-9(7-20-10)22(18,19)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWHQTQMRILQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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